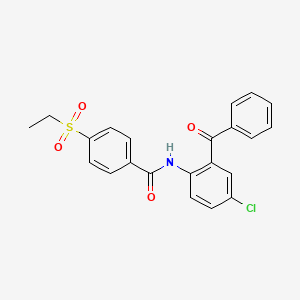

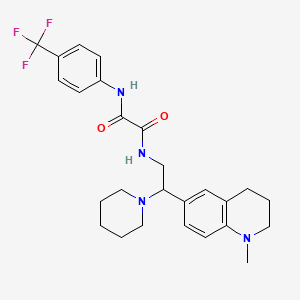

N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide, also known as BCS-370, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of benzamides and has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties.

Applications De Recherche Scientifique

- N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide has demonstrated anti-inflammatory effects. Researchers have explored its potential in mitigating inflammation-related conditions, such as arthritis, dermatitis, and inflammatory bowel diseases. Mechanistically, it may modulate cytokine production or inhibit specific enzymes involved in the inflammatory cascade .

- Investigations into this compound’s anticancer potential have revealed promising results. It may interfere with cancer cell proliferation, induce apoptosis (programmed cell death), or inhibit angiogenesis (the formation of blood vessels that nourish tumors). Researchers are particularly interested in its impact on specific cancer types, including breast, lung, and colon cancers .

- N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide has been studied for its use in PDT—a noninvasive cancer treatment. In PDT, a photosensitizer (like this compound) is activated by light, generating reactive oxygen species that selectively destroy cancer cells. Its unique structure makes it a potential candidate for targeted PDT applications .

- Chemists appreciate the versatility of this compound in organic synthesis. It serves as a building block for creating more complex molecules due to its benzamide and sulfonyl moieties. Medicinal chemists explore modifications to enhance its pharmacological properties, aiming for improved drug candidates .

- N-(2-benzoyl-4-chlorophenyl)-4-(ethylsulfonyl)benzamide exhibits insecticidal and fungicidal activities. Researchers investigate its potential as an environmentally friendly alternative to conventional pesticides. It may disrupt insect or fungal cell membranes, leading to their demise .

- Preliminary studies suggest that this compound might have neuroprotective properties. It could potentially mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Researchers explore its application in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Anti-Inflammatory Activity

Anticancer Properties

Photodynamic Therapy (PDT)

Organic Synthesis and Medicinal Chemistry

Insecticidal and Fungicidal Properties

Neuroprotective Effects

Propriétés

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-4-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClNO4S/c1-2-29(27,28)18-11-8-16(9-12-18)22(26)24-20-13-10-17(23)14-19(20)21(25)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIWZOJENGYVTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2562183.png)

![1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine](/img/structure/B2562191.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2562196.png)

![methyl 4,5-dimethyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}thiophene-3-carboxylate](/img/structure/B2562203.png)

![1-(5-chloro-2-methoxyphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2562204.png)

![N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-methylethanamine](/img/structure/B2562205.png)